Calindol Amide-13C chemical structure and properties
Calindol Amide-13C chemical structure and properties
This guide provides an in-depth technical analysis of Calindol Amide-13C , a stable isotope-labeled reference standard critical for the bioanalysis and quality control of the calcimimetic drug Calindol.
Structural Characterization, Synthesis, and Bioanalytical Applications
Part 1: Executive Technical Overview
Calindol Amide-13C is the stable isotope-labeled analogue of Calindol Amide, a key synthetic intermediate and process-related impurity of Calindol (a positive allosteric modulator of the Calcium-Sensing Receptor, CaSR).
In drug development, Calindol (an amine) is synthesized via the reduction of Calindol Amide. Consequently, residual amide serves as a Critical Quality Attribute (CQA) that must be monitored. The 13C-labeled variant functions as the definitive Internal Standard (IS) for LC-MS/MS quantification, offering superior precision over deuterium-labeled analogs by eliminating chromatographic isotope effects (retention time shifts).
Chemical Identity
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Chemical Name: N-[(1R)-1-(1-Naphthyl)ethyl]-1H-indole-2-carboxamide-[13C]
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Parent Compound: Calindol (C₂₁H₂₀N₂)
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Target Analyte: Calindol Amide (C₂₁H₁₈N₂O)
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Primary Application: Internal Standard for impurity profiling and pharmacokinetic (PK) tracking.
Part 2: Structural & Physicochemical Properties[4]
The transition from Calindol (amine) to Calindol Amide involves the oxidation of the methylene bridge to a carbonyl group. This structural change significantly alters the physicochemical profile, necessitating specific handling protocols.
Comparative Properties Table
| Property | Calindol (Active Drug) | Calindol Amide (Impurity/Precursor) | Calindol Amide-13C (Internal Standard) |
| Molecular Formula | C₂₁H₂₀N₂ | C₂₁H₁₈N₂O | [¹³C]ₓC₂₁₋ₓH₁₈N₂O |
| Molecular Weight | ~300.40 g/mol | ~314.38 g/mol | 314.38 + n (mass of 13C) |
| Core Structure | Indole-2-methanamine | Indole-2-carboxamide | Indole-2-carboxamide (Isotope Enriched) |
| H-Bond Donors | 2 | 2 | 2 |
| H-Bond Acceptors | 1 | 2 (Carbonyl + Indole N) | 2 |
| LogP (Predicted) | ~4.6 (Lipophilic) | ~3.8 (Moderate) | ~3.8 (Identical to Unlabeled) |
| pKa (Basic N) | ~9.5 (Amine) | Neutral/Weakly Acidic (Amide) | Neutral |
Isotopic Labeling Strategy
For Mass Spectrometry applications, the ¹³C label is typically incorporated into the Indole ring or the Ethyl linker rather than exchangeable positions.
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Advantages of ¹³C over ²H (Deuterium): Deuterium labels can undergo H/D exchange in protic solvents or cause a "chromatographic shift" where the IS elutes slightly earlier than the analyte, leading to ionization variations (matrix effects). ¹³C labels are non-exchangeable and co-elute perfectly with the analyte.
Part 3: Synthesis and Production Workflow
The synthesis of Calindol Amide-13C follows a convergent pathway, coupling a ¹³C-labeled indole precursor with a chiral naphthyl amine.
Synthetic Pathway Diagram
Figure 1: Synthetic route for Calindol Amide-13C.[4][5] The amide bond formation is the critical step, utilizing a labeled indole core to ensure isotopic stability.
Synthesis Protocol Summary
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Activation: The ¹³C-labeled Indole-2-carboxylic acid is dissolved in DMF. Coupling reagents (e.g., HATU or EDC/HOBt) are added to activate the carboxylic acid.
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Coupling: (R)-1-(1-Naphthyl)ethylamine is added in the presence of a base (DIPEA). The reaction proceeds at room temperature to prevent racemization of the chiral center.
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Purification: The crude amide is precipitated with water and purified via silica gel chromatography (Hexane/EtOAc gradient).
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Verification: Structure is confirmed via ¹H-NMR (amide doublet at ~8.5-9.0 ppm) and HRMS (M+1 shift corresponding to ¹³C count).
Part 4: Bioanalytical Application (LC-MS/MS)
The primary use of Calindol Amide-13C is as an Internal Standard for quantifying trace amide impurities in Calindol drug substance or monitoring metabolic oxidation in plasma.
Mass Spectrometry Transitions (MRM)
To detect the amide specifically against the amine background, distinct Multiple Reaction Monitoring (MRM) transitions are used.
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Analyte (Calindol Amide): Precursor m/z 315.1 [M+H]⁺ → Product m/z 155.1 (Naphthylethyl fragment).
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Internal Standard (Calindol Amide-13C₆): Precursor m/z 321.1 [M+H]⁺ → Product m/z 155.1 (if label is on Indole) OR m/z 161.1 (if label is on Naphthyl).
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Note: It is crucial to know the exact position of the label to select the correct product ion. If the indole ring is labeled, the naphthyl fragment remains unlabeled.
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Experimental Protocol: Impurity Quantification
Objective: Quantify Calindol Amide impurity in a Calindol drug batch (Limit of Quantitation: 0.05%).
Reagents:
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Calindol Amide-13C (IS Stock): 100 µg/mL in DMSO.
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Sample Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
Workflow:
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Standard Preparation: Prepare a calibration curve of Calindol Amide (unlabeled) from 1 ng/mL to 1000 ng/mL.
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IS Spiking: Add Calindol Amide-13C to all standards and samples at a fixed concentration (e.g., 50 ng/mL).
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Sample Extraction: Dissolve Calindol drug substance (1 mg/mL). Vortex and centrifuge.
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LC-MS/MS Analysis:
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Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).
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Mobile Phase: Gradient elution (A: 0.1% Formic Acid in Water; B: Acetonitrile).
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Flow Rate: 0.4 mL/min.
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Analytical Logic Diagram
Figure 2: Bioanalytical workflow using Calindol Amide-13C to correct for matrix effects during impurity quantification.
Part 5: Handling and Stability
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Storage: Store solid Calindol Amide-13C at -20°C under desiccated conditions.
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Solution Stability: Stock solutions in DMSO are stable for 6 months at -80°C.[6]
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Light Sensitivity: Indole derivatives are prone to photo-oxidation. Protect solutions from light using amber vials.
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Stereochemistry: Ensure the reference standard matches the stereochemistry of the drug (usually the R-enantiomer). The S-enantiomer (ent-Calindol) has significantly lower biological activity but identical mass spectrometric properties.
References
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Kiefer, L., et al. (2016). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry. Link
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MedChemExpress. (2024). Calindol Amide-13C Product Standard & Properties. Link
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PubChem. (2024). Calindol - Compound Summary CID 9882793.[7] National Library of Medicine. Link
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LGC Standards. (2024). Reference Materials for Calindol Amide-13C. Link
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Nemeth, E. F., et al. (2004). Calcimimetics with potent and selective activity on the parathyroid calcium receptor. Proceedings of the National Academy of Sciences. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calindol Amide-13C | CAS 1217782-43-8 | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Hybrid Indole-Based Caffeic Acid Amide Derivatives as Potent Free Radical Scavenging Agents: Rational Design, Synthesis, Spectroscopic Characterization, In Silico and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Calindol | C21H20N2 | CID 9882793 - PubChem [pubchem.ncbi.nlm.nih.gov]
